molecular formula C11H11Cl2N3 B11857349 7-Chloro-8-methylquinoline-2-carboximidamide hydrochloride CAS No. 1179360-89-4

7-Chloro-8-methylquinoline-2-carboximidamide hydrochloride

Cat. No.: B11857349
CAS No.: 1179360-89-4
M. Wt: 256.13 g/mol
InChI Key: NVWJYKYUQHQPNW-UHFFFAOYSA-N
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Description

7-Chloro-8-methylquinoline-2-carboximidamide hydrochloride is a chemical compound with the molecular formula C11H11Cl2N3. It is known for its unique structure, which includes a quinoline ring substituted with a chlorine atom at the 7th position and a methyl group at the 8th position. This compound is often used in various scientific research applications due to its interesting chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-8-methylquinoline-2-carboximidamide hydrochloride typically involves the reaction of 7-chloro-8-methylquinoline with suitable reagents to introduce the carboximidamide group. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The final product is then purified through recrystallization or other purification techniques .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-8-methylquinoline-2-carboximidamide hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in scientific research and industrial applications .

Scientific Research Applications

7-Chloro-8-methylquinoline-2-carboximidamide hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Chloro-8-methylquinoline-2-carboximidamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-Chloro-8-methylquinoline-2-carboximidamide hydrochloride include:

  • 7-Chloroquinoline
  • 8-Methylquinoline
  • 7-Chloro-8-methylquinoline

Uniqueness

What sets this compound apart from these similar compounds is the presence of the carboximidamide group, which imparts unique chemical properties and potential biological activities. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

1179360-89-4

Molecular Formula

C11H11Cl2N3

Molecular Weight

256.13 g/mol

IUPAC Name

7-chloro-8-methylquinoline-2-carboximidamide;hydrochloride

InChI

InChI=1S/C11H10ClN3.ClH/c1-6-8(12)4-2-7-3-5-9(11(13)14)15-10(6)7;/h2-5H,1H3,(H3,13,14);1H

InChI Key

NVWJYKYUQHQPNW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1N=C(C=C2)C(=N)N)Cl.Cl

Origin of Product

United States

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